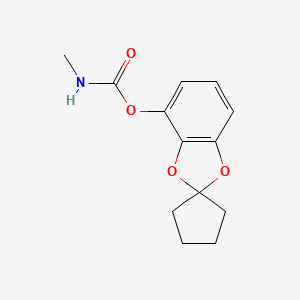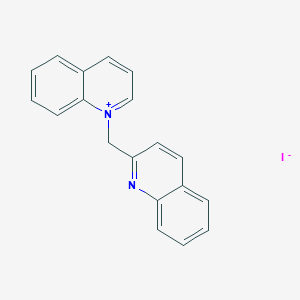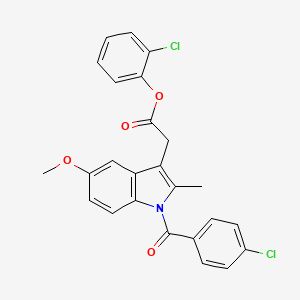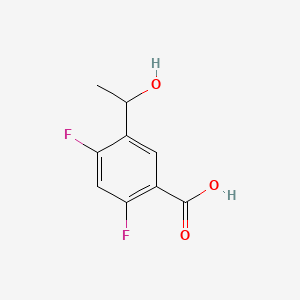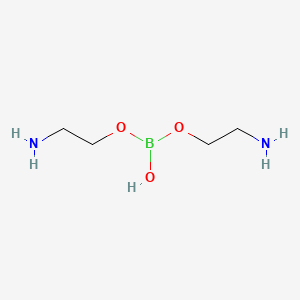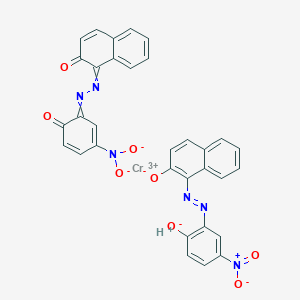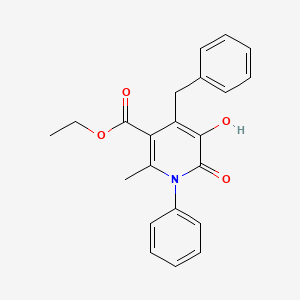
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the pyridinecarboxylic acid ester family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines, benzyl halides, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with benzyl halides under basic conditions.
Esterification: Reacting carboxylic acids with ethanol in the presence of acid catalysts to form ethyl esters.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds with similar structures and functional groups.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Hydroxy and Keto Derivatives: Compounds with hydroxyl and keto groups in their structures.
Uniqueness
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
ethyl 4-benzyl-5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)20(24)18(19)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3 |
InChIキー |
CPZZVMJOKAHITC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1CC2=CC=CC=C2)O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


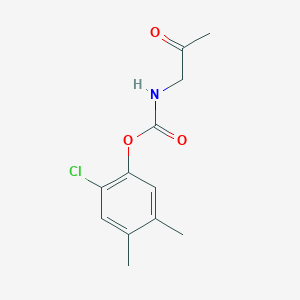
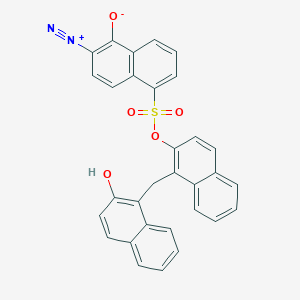
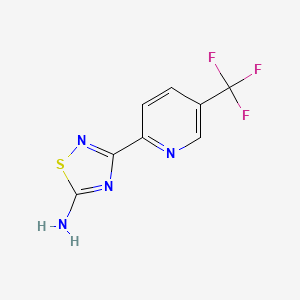
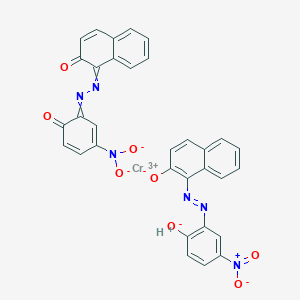
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
